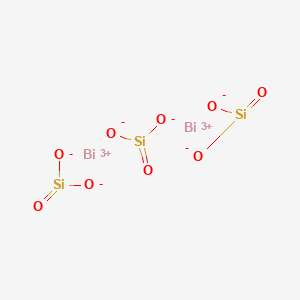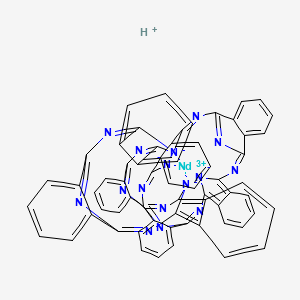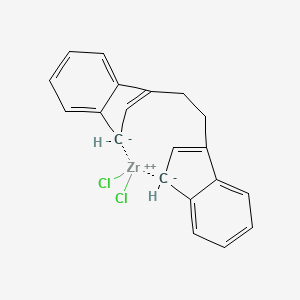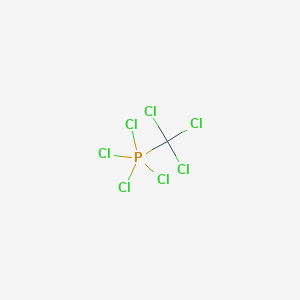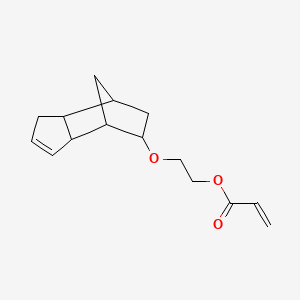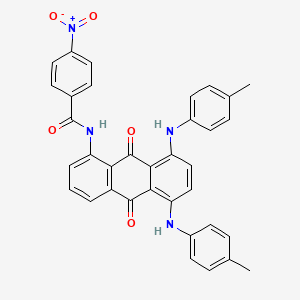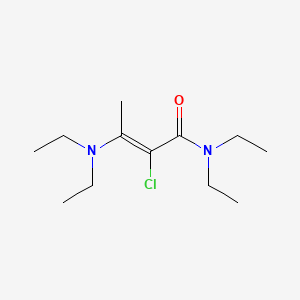
2-Chloro-3-(diethylamino)-N,N-diethyl-2-butenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(diethylamino)-N,N-diethyl-2-butenamide is an organic compound with a complex structure that includes a chloro group, a diethylamino group, and a butenamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(diethylamino)-N,N-diethyl-2-butenamide typically involves the reaction of 2-chloro-3-formylquinolines with diethylamine under specific conditions. The reaction is carried out in a solvent such as methanol, with potassium carbonate and iodine acting as catalysts. The role of iodine is to oxidize the aldehydic group to the corresponding acid, followed by condensation with methanol to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(diethylamino)-N,N-diethyl-2-butenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of substituted derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-3-(diethylamino)-N,N-diethyl-2-butenamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(diethylamino)-N,N-diethyl-2-butenamide involves its interaction with specific molecular targets. The chloro group and diethylamino group play crucial roles in binding to enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-quinolinecarboxaldehyde: Similar in structure but with different functional groups.
2-Chloro-3-(diethylamino)propionanilide: Shares the diethylamino group but has a different backbone.
Uniqueness
2-Chloro-3-(diethylamino)-N,N-diethyl-2-butenamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
84912-05-0 |
|---|---|
Fórmula molecular |
C12H23ClN2O |
Peso molecular |
246.78 g/mol |
Nombre IUPAC |
(Z)-2-chloro-3-(diethylamino)-N,N-diethylbut-2-enamide |
InChI |
InChI=1S/C12H23ClN2O/c1-6-14(7-2)10(5)11(13)12(16)15(8-3)9-4/h6-9H2,1-5H3/b11-10- |
Clave InChI |
DNCOGDDZCWZLQX-KHPPLWFESA-N |
SMILES isomérico |
CCN(CC)/C(=C(/C(=O)N(CC)CC)\Cl)/C |
SMILES canónico |
CCN(CC)C(=C(C(=O)N(CC)CC)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


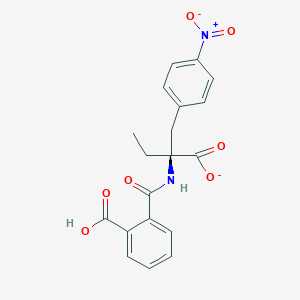
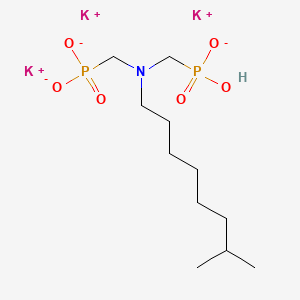
![(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride](/img/structure/B12680196.png)
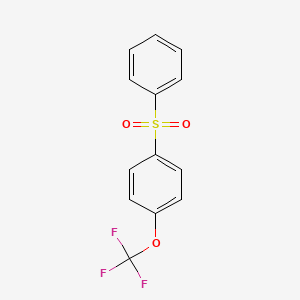
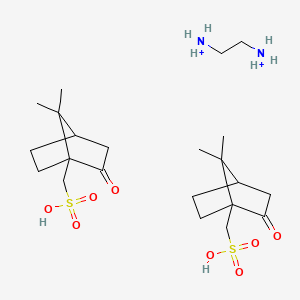
![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12680230.png)
